JD5037 - 1392116-14-1

JD5037

Catalog Number: EVT-270422
CAS Number: 1392116-14-1
Molecular Formula: C27H27Cl2N5O3S
Molecular Weight: 572.505
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JD5037 is a peripherally restricted inverse agonist of the cannabinoid-1 receptor (CB1R) [, ]. This classification signifies its ability to bind to CB1R, located primarily outside the central nervous system, and block the actions of endocannabinoids, naturally occurring signaling molecules [, ]. Due to its selective action, JD5037 is investigated for its potential in treating metabolic disorders without the psychiatric side effects associated with centrally acting CB1R antagonists [, , ].

Synthesis Analysis

JD5037 primarily exerts its effects by antagonizing CB1R located on peripheral tissues, such as the liver, adipose tissue, and macrophages [, , , , ].

Mechanism of Action
  • Improved Insulin Sensitivity: In the liver, JD5037 improves insulin sensitivity via multiple pathways. It reverses the endocannabinoid-induced inhibition of Sirtuin-1 (Sirt1) and Rictor (a component of mechanistic target of rapamycin complex 2 - mTORC2), thereby restoring insulin signaling [].
  • Increased Energy Expenditure: JD5037 promotes fatty acid oxidation in the liver by activating 5′adenosine monophosphate–activated protein kinase (AMPK) through liver kinase B1 (LKB1), leading to increased energy expenditure [].
  • Reduced De Novo Ceramide Synthesis: JD5037 lowers the levels of specific ceramide species in the liver by inhibiting the activity and expression of serine-palmitoyl transferase (SPT) and ceramide synthase (CerS) [].
  • Reduced Inflammation: By blocking CB1R, JD5037 reduces the production of pro-inflammatory cytokines, such as TNFα, in various tissues, including the bladder and arteries [, ].
  • Reduced Macrophage Proliferation: In atherosclerosis, JD5037 inhibits macrophage proliferation in arterial plaques by interfering with CB1-dependent regulation of p53 and cyclin-dependent kinases, resulting in reduced lesion size [].
Applications

Metabolic Disorders:

  • Obesity and Insulin Resistance: JD5037 effectively reduces body weight and hepatic steatosis in diet-induced obese mice, improves glucose tolerance, and enhances insulin sensitivity [, , ].
  • Dyslipidemia: It effectively lowers plasma triglyceride levels, increases HDL cholesterol levels, and reduces hepatic VLDL secretion []. This effect is attributed to both its CB1R antagonistic activity and its ability to reduce the circulating levels of PCSK9, a protein that promotes the degradation of LDLR [].

Inflammatory Conditions:

  • Atherosclerosis: JD5037 attenuates atherosclerotic plaque development by reducing inflammation, lipid uptake, and macrophage proliferation in arterial walls [, ]. It achieves this by reducing the expression of adhesion molecules and caveolin-1, a protein involved in lipid transport [].
  • Cystitis: It ameliorates the severity of cyclophosphamide-induced cystitis in mice, evidenced by reduced urination frequency and improved bladder weight []. This is attributed to its ability to restore bladder ECS tone and reduce inflammatory responses [].
  • Liver Fibrosis: JD5037 has demonstrated potential in attenuating liver fibrosis, a serious condition with limited treatment options [].
  • Hepatocellular Carcinoma (HCC): Research indicates that JD5037 can suppress the growth of chemically-induced HCC in mice []. This is linked to the compound’s ability to attenuate the upregulation of tumor-promoting genes, including indoleamine 2,3-dioxygenase, which plays a role in immune tolerance [].
Future Directions
  • Clinical Trials: While preclinical studies are promising, further research, including clinical trials, is crucial to fully evaluate the safety and efficacy of JD5037 in humans [, ].
  • Understanding Sex-Specific Effects: Research indicates that JD5037 may have sex-specific effects, particularly in atherosclerosis, highlighting the need for further investigation into these differences [].
  • Targeting CB1R Isoforms: Research into novel mouse and rat CB1R isoforms and in silico modeling of human CB1R may offer pathways for developing more targeted peripheral cannabinoid therapeutics [, ].

Rimonabant (SR141716A)

Compound Description: Rimonabant is a potent inverse agonist of the cannabinoid CB1 receptor. It was initially developed for obesity treatment but was withdrawn from the market due to adverse psychiatric effects. [, ]

Relevance: Rimonabant serves as a comparator to JD5037 in several studies. While both compounds antagonize CB1 receptors, JD5037 is designed as a peripherally restricted agent to minimize central nervous system side effects that limit rimonabant's use. [, , ]

(S)-MRI-1867

Compound Description: (S)-MRI-1867 is a hybrid molecule acting as both a peripherally restricted CB1 receptor antagonist and an inhibitor of inducible nitric oxide synthase (iNOS). [, ]

Relevance: (S)-MRI-1867 combines the CB1 antagonism of JD5037 with additional iNOS inhibitory activity. This dual action has shown promise in treating metabolic disorders like diabetic dyslipidemia. Comparing their effects helps delineate the specific contributions of CB1 and iNOS pathways. [, ]

(R)-MRI-1867

Compound Description: (R)-MRI-1867 is the inactive enantiomer of (S)-MRI-1867 regarding CB1 receptors but retains its ability to inhibit iNOS. []

Relevance: (R)-MRI-1867 is crucial as a control in studies using (S)-MRI-1867. Its inability to block CB1 receptors allows researchers to separate the effects of iNOS inhibition from those driven by CB1 antagonism, providing clearer insights into the mechanisms of action compared to JD5037. []

Anandamide (AEA)

Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter that acts as an agonist of both the central CB1 and peripheral CB2 receptors. [, ]

Relevance: Anandamide represents the endogenous ligand whose activity is blocked by JD5037. By studying anandamide's effects, researchers can elucidate the physiological pathways targeted by JD5037's antagonism of CB1. [, ]

Arachidonyl-2'-chloroethylamide (ACEA)

Compound Description: ACEA is a synthetic cannabinoid agonist that displays selectivity for the CB1 receptor over the CB2 receptor. []

Relevance: ACEA serves as a pharmacological tool to activate CB1 receptors in a controlled manner, providing a contrasting effect to JD5037's antagonism. This allows for a more comprehensive understanding of CB1 receptor involvement in various physiological processes. []

Myriocin

Compound Description: Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis. []

Relevance: Research indicates that ceramide synthesis is upregulated by CB1 receptor activation. Myriocin, by blocking this pathway, provides an alternative approach to mitigate the metabolic consequences of CB1 activation, potentially complementing the effects of JD5037. []

AM281

Compound Description: AM281 is a selective antagonist of the CB1 receptor, primarily used as a pharmacological tool in research. []

Relevance: Similar to JD5037, AM281 acts as a CB1 receptor antagonist, and its use in atherosclerosis studies provides supporting evidence for the therapeutic potential of targeting peripheral CB1 signaling. []

Properties

CAS Number

1392116-14-1

Product Name

JD-5037

IUPAC Name

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide

Molecular Formula

C27H27Cl2N5O3S

Molecular Weight

572.505

InChI

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1

InChI Key

GTCSIQFTNPTSLO-RPWUZVMVSA-N

SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

JD5037; JD-5037; JD 5037.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.